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molecular formula C7H5ClO2 B016314 3-Chloro-2-hydroxybenzaldehyde CAS No. 1927-94-2

3-Chloro-2-hydroxybenzaldehyde

Cat. No. B016314
M. Wt: 156.56 g/mol
InChI Key: DOHOPUBZLWVZMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04156609

Procedure details

A sodium hydroxide solution (266 g, 6.65 mol in 1000 ml water) in a 3000 ml round bottom flask, equipped with a mechanical stirrer, addition funnel (250 ml), and a reflux condenser was warmed to 60° C. o-Chlorophenol (126 g, 0.98 mol) was added, dissolving instantly. Chloroform (262 g, 2.20 mol) was then introduced slowly over a one-hour period. After stirring at 60° C. for an additional two hours, the temperature was raised to 80° C. for sixteen hours. The excess chloroform was then allowed to distill off, the reaction acidified with 6 N sulfuric acid, and the mixture steam distilled. Six liters of distillate were extracted with ether, the ethereal solution dried with MgSO4, the slurry filtered, and the solvent evaporated under reduced pressure. A yellow oil composed of both the desired product and 3-chloro-4-hydroxybenzaldehyde remained. Pouring the oil into 500 ml of vigorously stirred hexane generated a white precipitate of 3-chloro-4-hydroxybenzaldehyde which was filtered off. Yield: 8%. The hexane filtrate was evaporated under reduced pressure yielding an oil which crystallized upon standing at room temperature for 24 hours. The yield of 3-chloro-2-hydroxybenzaldehyde was 8.01 g (5%), m.p. 51°-53° C.
Quantity
1000 mL
Type
reactant
Reaction Step One
Quantity
126 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
262 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].[Cl:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[OH:10].[CH:11](Cl)(Cl)Cl>>[Cl:3][C:4]1[C:5]([OH:10])=[C:6]([CH:7]=[CH:8][CH:9]=1)[CH:11]=[O:1] |f:0.1|

Inputs

Step One
Name
Quantity
1000 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
126 g
Type
reactant
Smiles
ClC1=C(C=CC=C1)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Four
Name
Quantity
262 g
Type
reactant
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
After stirring at 60° C. for an additional two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
DISSOLUTION
Type
DISSOLUTION
Details
dissolving instantly
TEMPERATURE
Type
TEMPERATURE
Details
the temperature was raised to 80° C. for sixteen hours
DISTILLATION
Type
DISTILLATION
Details
to distill off
DISTILLATION
Type
DISTILLATION
Details
the mixture steam distilled
EXTRACTION
Type
EXTRACTION
Details
Six liters of distillate were extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the ethereal solution dried with MgSO4
FILTRATION
Type
FILTRATION
Details
the slurry filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
Pouring the oil into 500 ml of vigorously stirred hexane
FILTRATION
Type
FILTRATION
Details
was filtered off
CUSTOM
Type
CUSTOM
Details
The hexane filtrate was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
yielding an oil which
CUSTOM
Type
CUSTOM
Details
crystallized
WAIT
Type
WAIT
Details
upon standing at room temperature for 24 hours
Duration
24 h

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
ClC=1C(=C(C=O)C=CC1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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